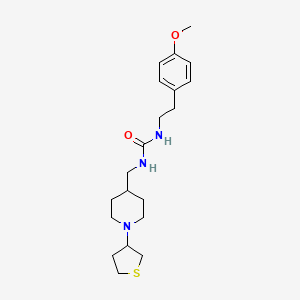
1-(4-Methoxyphenethyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenethyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C20H31N3O2S and its molecular weight is 377.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Methoxyphenethyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a urea linkage and incorporates a methoxyphenethyl group alongside a tetrahydrothiophenyl-piperidine moiety. Its unique structure suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities, primarily through modulation of specific pathways involved in cell signaling and proliferation.
The compound has been shown to influence the following pathways:
- Inhibition of Kinases : It acts as a selective inhibitor of certain kinases, which are crucial in cancer cell proliferation.
- Modulation of Receptors : It may interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Data Tables
| Activity | IC50 Value | Target | Reference |
|---|---|---|---|
| Kinase Inhibition | 27 nM | IRAK4 | |
| Antitumor Activity | 93 nM | Various cancer cell lines | |
| Selective Binding | >100-fold | 99% of tested kinases |
Case Study 1: Anticancer Effects
In a study evaluating the compound's anticancer effects, it was found to significantly inhibit cell growth in several cancer lines, including MCF-7 and MDA-MB-231. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase. The compound's IC50 values were reported to be lower than those of conventional chemotherapeutics like 5-Fluorouracil, indicating its potential as a novel anticancer agent .
Case Study 2: Neuropharmacological Applications
Another investigation assessed the compound's effects on neurotransmitter systems. It was observed to enhance dopaminergic signaling while inhibiting pathways associated with neuroinflammation. This dual action suggests its potential use in treating neurodegenerative diseases .
Research Findings
Recent advances highlight the compound's promising pharmacokinetic profile:
- Bioavailability : Studies indicate an oral bioavailability of approximately 31.8%, making it suitable for further development as an oral therapeutic agent.
- Safety Profile : Toxicity studies have shown no acute toxicity at doses up to 2000 mg/kg in animal models, supporting its safety for clinical use .
特性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2S/c1-25-19-4-2-16(3-5-19)6-10-21-20(24)22-14-17-7-11-23(12-8-17)18-9-13-26-15-18/h2-5,17-18H,6-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXMGCGMLSUSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2CCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














